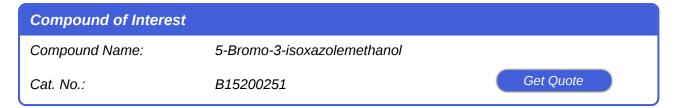




A Technical Guide to the Spectroscopic Analysis of 5-Bromo-3-isoxazolemethanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-isoxazolemethanol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its development and utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such novel molecules. While specific experimental data for **5-Bromo-3-isoxazolemethanol** is not widely published, this guide provides a comprehensive overview of the expected spectroscopic data based on its chemical structure, along with generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-3-isoxazolemethanol**. These predictions are based on the analysis of its structural fragments and typical values observed for similar compounds.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.5	Singlet	1H	Isoxazole C4-H
~4.8	Doublet	2H	-CH₂OH
~3.5	Triplet	1H	-CH₂OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~170	Isoxazole C3
~155	Isoxazole C5
~100	Isoxazole C4
~55	-CH₂OH

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
3120-3100	Medium	C-H stretch (isoxazole ring)
2950-2850	Medium	C-H stretch (methylene)
1600-1400	Medium-Strong	C=N and C=C stretch (isoxazole ring)
1250-1000	Strong	C-O stretch (alcohol)
700-600	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
179/181	[M] ⁺ , Molecular ion peak (presence of Br isotope pattern)
150/152	[M-CHO] ⁺
100/102	[M-CH ₂ OH-CO] ⁺
79/81	[Br] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound such as **5-Bromo-3-isoxazolemethanol**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A 300-600 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak.



2. Infrared (IR) Spectroscopy

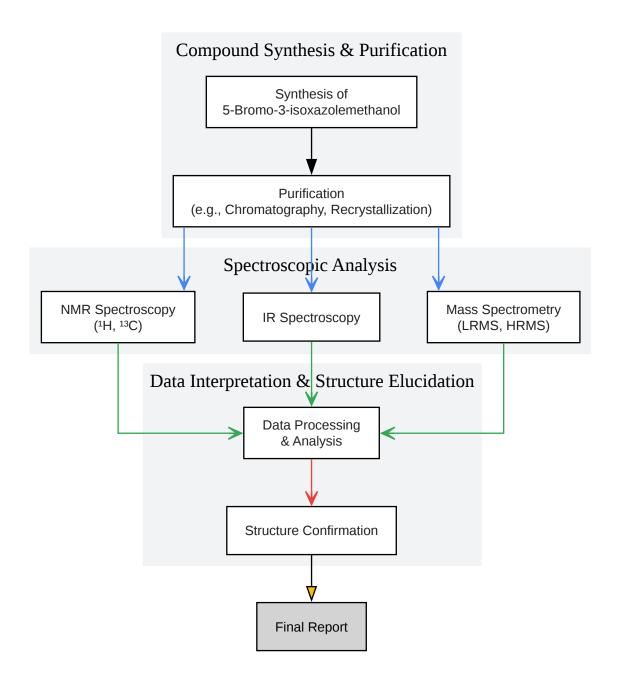
- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample.
 - Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
- Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high vacuum source where it is bombarded with electrons.



 Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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